Methylisoamylnitrosamine

Description

Classification and Structural Characteristics within the N-Nitrosamine Family

N-nitrosamines are broadly classified based on the nature of the organic groups (R¹ and R²) attached to the amine nitrogen. This can range from simple alkyl groups to more complex cyclic structures. nih.gov The core C₂N₂O structure of nitrosamines is planar. wikipedia.org In asymmetrical nitrosamines, where the two organic substituents are different, restricted rotation around the N-N bond can lead to the existence of stable rotational isomers, or rotamers (often referred to as cis and trans isomers). acanthusresearch.com This structural nuance can influence their physical and chemical properties. acanthusresearch.com

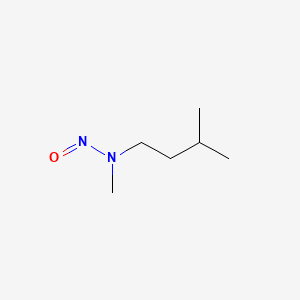

Methylisoamylnitrosamine, the focus of this article, is an example of an asymmetrical N-nitrosamine. Its structure consists of a methyl group and an isoamyl group attached to the nitrogen atom of the nitroso functional group.

Historical Perspectives on Nitrosamine (B1359907) Research Discoveries

The investigation into N-nitrosamines began in the mid-20th century. A pivotal moment in nitrosamine research occurred in 1956 when John Barnes and Peter Magee reported that dimethylnitrosamine induced liver tumors in rats. wikipedia.org This discovery sparked decades of research into the carcinogenicity of this class of compounds. fda.gov

Early research also identified the presence of nitrosamines in various consumer products and environmental sources. lgcstandards.com For instance, in the 1970s, the discovery of nitrosamines in nitrite-preserved herring meal, which was linked to liver cancer in farm animals, highlighted the potential for these compounds to form in food. wikipedia.org These early findings laid the groundwork for regulations and further investigation into the formation and detection of nitrosamines in a wide range of materials, including food, water, and eventually, pharmaceutical products. innovareacademics.inearthwormexpress.com The first detection of nitrosamine impurities in drugs occurred in 2018, leading to heightened regulatory scrutiny. fda.govlgcstandards.com

Contemporary Significance of Nitrosamine Investigations in Environmental and Biological Systems

Current research continues to explore the occurrence, formation, and effects of N-nitrosamines in both environmental and biological contexts. nih.gov Scientists are investigating the presence of various nitrosamines in water sources, including river water, groundwater, and even tap water, often stemming from industrial and domestic wastewater. scies.orgacs.org Studies have shown that compounds like N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosodibutylamine (NDBA) are frequently detected in aquatic environments. scies.orgrsc.org

A significant area of contemporary research focuses on the endogenous formation of N-nitrosamines within the human body. nih.gov It is understood that ingested nitrates can be reduced to nitrites, which can then react with amines in the acidic environment of the stomach to form N-nitroso compounds. nih.gov

Furthermore, research into the biological mechanisms of nitrosamines is ongoing. Studies have explored the metabolic activation of these compounds and their interaction with cellular components. nih.gov The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), has been crucial for detecting and quantifying trace levels of nitrosamines in various samples. rjpbr.com

Structure

3D Structure

Properties

CAS No. |

35606-38-3 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-methyl-N-(3-methylbutyl)nitrous amide |

InChI |

InChI=1S/C6H14N2O/c1-6(2)4-5-8(3)7-9/h6H,4-5H2,1-3H3 |

InChI Key |

ZOFBDHIULJKKCB-UHFFFAOYSA-N |

SMILES |

CC(C)CCN(C)N=O |

Canonical SMILES |

CC(C)CCN(C)N=O |

Other CAS No. |

35606-38-3 |

Synonyms |

methylisoamylnitrosamine MIAN N-nitrosomethylisoamylamine NMIA |

Origin of Product |

United States |

Formation and Biosynthesis of Methylisoamylnitrosamine

Biotic Synthesis Pathways of Methylisoamylnitrosamine

The biological synthesis of this compound primarily involves the transformation of precursor molecules by microorganisms. Fungi, in particular, have been identified as key players in this biotransformation process.

Precursor Identification in Biological Systems

The formation of this compound in biological systems is contingent on the availability of specific precursor molecules. These precursors are the building blocks that are chemically transformed into the final nitrosamine (B1359907) compound.

The primary precursors for the biotic synthesis of this compound by Fusarium moniliforme have been identified as isoamylamine (B31083) and nitrite (B80452). nih.gov Isoamylamine, a primary amine, serves as the amine substrate, while nitrite provides the nitroso group. Experimental studies have confirmed that in the absence of either isoamylamine or the fungus, this compound is not produced, even when nitrite is present. nih.gov

The following table summarizes the key components and their roles in the fungal synthesis of this compound:

| Component | Role |

| Fusarium moniliforme | Provides the enzymatic machinery for biotransformation. |

| Isoamylamine | The primary amine precursor. |

| Sodium Nitrite | The source of the nitrosating agent. |

| Glucose Ammonium Nitrate (B79036) Medium | Provides the necessary nutrients for fungal growth and metabolism. |

The specificity of the enzymatic or chemical reactions that lead to the formation of this compound is an important aspect of its biosynthesis. While isoamylamine has been clearly identified as a precursor, the extent to which other structurally similar amines can be utilized by Fusarium moniliforme for nitrosamine synthesis has not been extensively documented in the reviewed scientific literature.

In general, the potential for N-nitrosamine formation is influenced by the structural characteristics of the amine. Secondary amines are often more readily nitrosated than primary or tertiary amines. However, the specific enzymatic capabilities of a microorganism can alter this general reactivity. The environment within the fungal cell or its immediate surroundings, including pH and the presence of specific catalytic molecules, can also influence which substrates are most efficiently converted to nitrosamines. Further research is needed to fully characterize the substrate specificity of the nitrosation process mediated by Fusarium moniliforme.

Chemical Reaction Mechanisms of this compound Formation

This compound (NMIA) is a carcinogenic N-nitroso compound that can be formed through both chemical and biological pathways. nih.govnih.gov The formation primarily involves the reaction of an amine precursor with a nitrosating agent. Fungi such as Fusarium moniliforme have been shown to synthesize NMIA from isoamylamine and sodium nitrite in a glucose-ammonium nitrate medium. nih.govnih.gov The yield of this biosynthesis is dependent on several factors, including the fungal species, incubation time, pH, and the concentrations of the precursors. nih.gov

The formation of N-nitrosamines, including this compound, occurs through the nitrosation of amines. veeprho.com This reaction typically involves a secondary or tertiary amine reacting with a nitrosating agent. veeprho.comnih.gov The most common nitrosating agents are derived from nitrite salts (like sodium nitrite) under acidic conditions. veeprho.comlibretexts.org

The fundamental chemical pathway can be summarized as follows:

Formation of Nitrous Acid : In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). veeprho.comlibretexts.org

Formation of the Nitrosating Agent : Nitrous acid can then be further protonated and lose a water molecule to form the nitrosonium ion (NO⁺), a potent electrophile. libretexts.org Alternatively, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which also acts as a nitrosating agent. nih.gov

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine (such as the secondary amine precursor to NMIA) attacks the electrophilic nitrogen of the nitrosating agent (e.g., the nitrosonium ion). libretexts.org

Deprotonation : Following the attack, a proton is lost from the amine nitrogen, resulting in the formation of the stable N-nitrosamine. libretexts.org

While primary amines can also be nitrosated, they typically form unstable diazonium ions that decompose, whereas secondary amines form more stable N-nitrosamines. veeprho.comnih.gov Tertiary amines can undergo dealkylative nitrosation to yield a nitrosamine. veeprho.comnih.gov

The efficiency of this compound formation is highly sensitive to the surrounding chemical and physical conditions. Key factors include pH, temperature, and the presence of various chemical agents that can either catalyze or inhibit the reaction.

pH: The rate of nitrosation is strongly pH-dependent. The reaction is generally favored in acidic conditions, as the formation of the active nitrosating species from nitrite requires an acidic environment. libretexts.orgusp.org For many nitrosamines, the optimal pH range for formation is between 3 and 5. usp.org However, at very low pH values, the amine precursor becomes protonated, which reduces its nucleophilicity and thereby decreases the reaction rate. nih.gov Studies on the fungal synthesis of NMIA have confirmed that the pH of the medium is a critical variable affecting the yield. nih.gov

Temperature: Temperature influences the rate of nitrosation reactions. Generally, increasing the temperature accelerates the reaction rate. nih.gov However, significant formation has also been observed in frozen systems, which may be relevant in the context of frozen foods. nih.gov Studies on other nitrosamines have shown a clear temperature-dependent formation during storage, with higher temperatures leading to increased levels of the compound. researchgate.netjst.go.jp

Catalysts and Inhibitors: Various substances can modify the rate of nitrosamine formation.

Catalysts: Certain compounds can accelerate the nitrosation process. These include thiocyanate, which is found in human saliva, as well as some carbonyl compounds and phenols. nih.govusp.org

Inhibitors: Conversely, a number of compounds can inhibit nitrosation. nih.gov These substances, often referred to as nitrosating agent scavengers, work by competing with the amine for the nitrosating agent. nih.govcontractpharma.com Prominent inhibitors include ascorbic acid (Vitamin C) and vitamin E, as well as various phenolic compounds found in fruits and vegetables. nih.govcontractpharma.com These inhibitors react rapidly with nitrosating agents, converting them into innocuous products like nitric oxide (NO). nih.govcontractpharma.com The dielectric constant of the reaction medium can also play a role; increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous medium has been shown to inhibit the nitrosation of N-alkylureas. acs.org

The table below summarizes the optimal conditions found for the fungal synthesis of Nitrosomethylisoamylamine (NMIA) as reported in a specific study.

| Parameter | Condition | Effect on NMIA Yield |

| Incubation Time | Varied | Yield changes with the length of incubation after fungal inoculation. |

| Precursor Concentration | Varied (Isoamylamine & NaNO₂) | Yield is dependent on the initial concentrations of the amine and nitrite. |

| Nitrosation Duration | Varied | The length of the nitrosation period affects the final yield. |

| pH of Medium | Varied | The pH is a critical factor influencing the efficiency of the reaction. |

| Fungal Species | Varied | Different species of fungi can produce different yields of the nitrosamine. |

| Data derived from research on the synthesis of nitrosomethylisoamylamine by fungi. nih.gov |

Once formed, this compound, like many other N-nitrosamines, requires metabolic activation to exert its carcinogenic effects. nih.govmdpi.com This process transforms the relatively stable nitrosamine into a highly reactive electrophilic species that can form covalent bonds, or adducts, with cellular nucleophiles, most importantly DNA. mdpi.comnih.gov

The primary mechanism for this activation involves cytochrome P450 (P450) enzymes in the body. nih.govmdpi.com The pathway is generally understood as follows:

α-Hydroxylation : P450 enzymes catalyze the hydroxylation of the carbon atom immediately adjacent (in the α-position) to the nitroso group. mdpi.comresearchgate.net

Formation of Unstable Intermediates : This α-hydroxylation results in an unstable intermediate that spontaneously decomposes. researchgate.net

Generation of Electrophiles : The decomposition releases an aldehyde and a reactive alkyldiazonium ion. mdpi.com This diazonium ion is a potent electrophile.

Nucleophilic Attack (Adduct Formation) : The highly reactive electrophile can then attack nucleophilic sites on biological macromolecules. It readily reacts with the nitrogen and oxygen atoms in DNA bases (such as guanine) to form DNA adducts. nih.govnih.gov

The formation of these DNA adducts is a critical step in the initiation of carcinogenesis. nih.gov If these adducts are not removed by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, causing permanent mutations in critical genes that control cell growth and division. nih.gov Besides DNA, the reactive metabolites of nitrosamines can also form adducts with other nucleophiles, such as amino acid residues in proteins. nih.gov

Analytical Methodologies for Methylisoamylnitrosamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental step in the analysis of methylisoamylnitrosamine, allowing it to be separated from other components in a sample matrix that could otherwise interfere with detection. The choice of technique often depends on the volatility and polarity of the nitrosamine (B1359907) and the complexity of the sample.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile nitrosamines like this compound. thermofisher.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. filab.fr Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

For enhanced sensitivity and selectivity, especially at trace levels required by regulatory guidelines, triple quadrupole mass spectrometry (GC-MS/MS) is often employed. restek.com This technique minimizes matrix interference and allows for detection limits in the low parts-per-billion (ppb) range. restek.com The use of advanced ionization sources, such as the Advanced Electron Ionization (AEI) source, can further improve the sensitivity for ultra-trace analysis of nitrosamines in complex samples like drinking water. thermofisher.com

Table 1: Example GC/MS/MS Parameters for Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| GC System | Triple Quadrupole GC-MS/MS |

| Injection Mode | Splitless |

| Column | SH-I-624Sil MS (30 m x 0.25 mm I.D., df = 1.4 µm) |

| Oven Program | 50°C (1 min) → (20°C/min) → 250°C (3 min) |

| Carrier Gas | Helium |

| MS System | Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Source: Adapted from Shimadzu Application News. shimadzu.com

Historically, the gas chromatography-thermal energy analyzer (GC-TEA) has been a preferred method for nitrosamine analysis due to its high specificity for nitroso compounds. labcompare.comlabrulez.com The technique combines the separation power of GC with a unique detection system. filab.fr After eluting from the GC column, the N-nitroso bond of the nitrosamine is thermally cleaved in a pyrolyzer, releasing a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO2), which emits light upon decaying to its ground state. usp.org The emitted light is detected by a photomultiplier tube, generating a signal that is highly specific to nitrosamines. usp.org

While highly selective, the sensitivity of GC-TEA may not meet the increasingly stringent requirements for low-level detection, and its operation can be complex. labrulez.com Consequently, mass spectrometric methods have largely replaced TEA in many routine applications, although it remains a valuable tool for its specificity and for confirming the presence of the N-nitroso functional group. labcompare.comlabrulez.com

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a broad range of nitrosamines, including those that are non-volatile or thermally unstable and thus not amenable to GC analysis. nih.gov Separation is achieved in the liquid phase on a column, typically a reversed-phase C18 column, with a mobile phase mixture of water and an organic solvent like acetonitrile (B52724). dergipark.org.trsigmaaldrich.com

HPLC is most powerfully applied when coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.com This combination provides the high sensitivity and selectivity needed to detect and quantify nitrosamine impurities at very low levels in diverse matrices, including active pharmaceutical ingredients (APIs). digitellinc.comresearchgate.net Atmospheric pressure chemical ionization (APCI) is a commonly used ion source in LC-MS/MS methods for nitrosamines, as it can reduce matrix effects and noise. dergipark.org.tr Other detection methods include UV detection, although this lacks the specificity of MS or TEA. sigmaaldrich.comnih.gov Post-column photohydrolysis, where nitrosamines are converted to nitrite (B80452) ions and then detected colorimetrically, is another approach to enhance detection specificity in HPLC. nih.gov

Spectrometric Approaches in Structural Elucidation and Detection

Spectrometry, particularly mass spectrometry, is indispensable for the unambiguous identification and structural characterization of nitrosamines. It provides detailed molecular information that complements the separation achieved by chromatography.

Mass spectrometry (MS) is a cornerstone of analytical chemistry for molecular characterization. researchgate.net It measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, information about its chemical structure. researchgate.net When a compound like this compound is analyzed by MS, it is first ionized and then detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern obtained in an MS/MS experiment is particularly useful for structural elucidation. digitellinc.com The parent ion is selected and fragmented, and the resulting product ions are analyzed. This pattern provides a structural fingerprint that can be used to confirm the identity of a specific nitrosamine and differentiate it from its isomers.

The requirement to detect nitrosamines at trace levels has driven the development and application of advanced spectroscopic techniques. nih.gov Tandem mass spectrometry (MS/MS), whether coupled with GC or LC, is the industry standard for trace analysis due to its exceptional sensitivity and selectivity. researchgate.net By monitoring a specific fragmentation transition (from a precursor ion to a product ion), MS/MS can effectively filter out background noise and matrix interferences, allowing for reliable quantification at ng/mL or even lower concentrations. chromatographyonline.comresearchgate.net

Advanced MS platforms, such as high-resolution Orbitrap or time-of-flight (TOF) mass analyzers, further enhance analytical capabilities. digitellinc.comyoutube.com These instruments can perform MSⁿ experiments (multiple stages of fragmentation), which provide even greater structural detail and can be used for the untargeted detection and identification of novel or unknown nitrosamines in a sample. digitellinc.com These cutting-edge techniques are crucial for ensuring the safety of pharmaceutical products and other consumer goods where nitrosamine contamination is a risk. acs.org

Table 2: Comparison of Analytical Techniques for Nitrosamine Analysis

| Technique | Principle | Selectivity | Sensitivity | Primary Application |

|---|---|---|---|---|

| GC-MS | Separates by volatility; detection by mass-to-charge ratio. | Good to Excellent | High | Analysis of volatile and semi-volatile nitrosamines. |

| GC-TEA | Separates by volatility; detection by chemiluminescence of NO radical. | Excellent (for N-nitroso group) | Moderate to High | Specific detection and confirmation of nitrosamines. |

| HPLC-MS/MS | Separates by polarity; detection by specific mass transitions. | Excellent | Very High | Analysis of a wide range of nitrosamines, including non-volatile ones. |

| HRMS | Provides highly accurate mass measurement. | Excellent | High | Structural elucidation and identification of unknown compounds. |

Method Development and Validation in Complex Matrices

The development of analytical methods for this compound is a meticulous process that adheres to stringent validation guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q2 guidelines. The goal is to create a method that is not only accurate and precise but also specific, sensitive, and robust for the intended application. Validation of these methods is crucial and typically involves assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Sample Preparation and Extraction Protocols

Effective sample preparation is a cornerstone of reliable this compound analysis, aiming to isolate the target analyte from interfering matrix components. The choice of extraction protocol is highly dependent on the nature of the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ajpaonline.com

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For nitrosamine analysis, this often involves an organic solvent to extract the analytes from an aqueous sample. The efficiency of LLE can be influenced by factors such as the choice of solvent, pH of the aqueous phase, and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. ajpaonline.com This technique utilizes a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a small volume of a suitable solvent. The selection of the SPE sorbent is critical and depends on the physicochemical properties of this compound.

Automation in sample preparation is increasingly being adopted to improve throughput and reduce variability. Automated systems can perform LLE or SPE with high precision, minimizing human error and solvent consumption. thermofisher.com

For challenging food matrices, specialized extraction techniques may be necessary. These can include accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to enhance extraction efficiency. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while common for pesticide analysis, can also be adapted for the extraction of contaminants like nitrosamines from various food products. gcms.cz

Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, widely applicable. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | High selectivity, good concentration factor, reduced solvent usage. | Can be more expensive, requires method development for sorbent selection. |

| Automated SPE/LLE | Robotic handling of extraction procedures. | High throughput, excellent reproducibility, reduced solvent consumption. thermofisher.com | High initial instrument cost. |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, simple, low solvent use. | May require optimization for specific analyte-matrix combinations. |

Sensitivity and Selectivity Enhancement in Analytical Methods

Achieving low detection limits and unambiguous identification of this compound in complex matrices requires highly sensitive and selective analytical instrumentation. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. ajpaonline.commadeinbritain.org

Chromatographic Separation: The chromatographic step is crucial for separating this compound from other co-extracted compounds that could interfere with its detection. In GC, the choice of the analytical column (e.g., polarity of the stationary phase) and the temperature program are optimized to achieve the best separation. For LC, the selection of the column (e.g., C18, phenyl-hexyl), mobile phase composition, and gradient elution profile are critical parameters that are fine-tuned during method development. nih.govjfda-online.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the key to achieving high selectivity and sensitivity. madeinbritain.org In MS/MS, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to lower limits of detection. nih.gov

The choice of ionization source is also important. For GC-MS, electron ionization (EI) is common, while chemical ionization (CI) can offer enhanced sensitivity and selectivity for certain compounds. nih.gov For LC-MS, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are frequently used, with the choice depending on the polarity and thermal stability of the analyte. nih.gov

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), provide an additional layer of confidence in identification by measuring the mass-to-charge ratio of ions with very high accuracy. nih.gov

Table 2: Key Parameters in Analytical Method Validation for Nitrosamines

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery typically within 80-120%. nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) typically < 15%. nih.gov |

Environmental Distribution and Degradation Dynamics of N Nitrosamines

Abiotic Degradation Mechanisms

No specific studies on the photolytic transformation pathways of Methylisoamylnitrosamine were found. While the photolysis of other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), has been studied, this information cannot be directly extrapolated to this compound without specific experimental data.

There is a lack of specific data regarding the hydrolysis and chemical stability of this compound in aqueous systems. The stability of N-nitrosamines in water can vary significantly based on their molecular structure and the conditions of the aqueous environment, such as pH and temperature. Without dedicated studies on this compound, its persistence and degradation through hydrolysis remain uncharacterized.

Specific information on the volatilization and atmospheric fate of this compound, including its Henry's Law constant, is not available in the reviewed scientific literature. The potential for an N-nitrosamine to volatilize from water to the atmosphere is a key factor in its environmental distribution, but this property has not been determined for this compound.

Biotic Degradation and Biotransformation Processes of this compound

The environmental fate of N-nitrosamines, including this compound, is significantly influenced by biotic degradation processes, primarily driven by microbial activity. While specific research on this compound is limited, the broader understanding of N-nitrosamine biodegradation provides a framework for its likely biotransformation.

Microbial Degradation of Nitrosamines

Microorganisms play a crucial role in the breakdown of N-nitrosamines in various environments. Numerous bacterial species have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions. nih.gov For instance, intestinal bacteria have been shown to metabolize N-nitrosamines, converting them into the parent amine and nitrite (B80452) ions. nih.govsemanticscholar.orgnih.gov This process is significant as it represents a potential natural attenuation mechanism.

Studies on N-nitrosodimethylamine (NDMA), a well-studied nitrosamine (B1359907), have revealed that biodegradation can be facilitated by various bacteria, including propanotrophs like Rhodococcus ruber ENV425 and toluene oxidizers such as Pseudomonas mendocina KR1. nih.govnih.gov Propane-oxidizing bacteria, in particular, have shown promise in the bioremediation of NDMA-contaminated water, suggesting that microorganisms with specific metabolic capabilities can effectively degrade nitrosamines. acs.orgnih.gov The degradation rates and efficiencies can vary depending on the specific nitrosamine, the microbial consortium present, and environmental conditions. For example, in one study, diphenylnitrosamine was degraded more rapidly by intestinal bacteria than dimethylnitrosamine. nih.govnih.gov

The following table summarizes the degradation of different N-nitrosamines by various bacterial species, which can serve as an analogue for understanding the potential microbial degradation of this compound.

| N-Nitrosamine | Degrading Microorganism(s) | Environment | Key Findings |

| Diphenylnitrosamine | Intestinal Bacteria | Anaerobic | Degraded more rapidly than dimethylnitrosamine. nih.govnih.gov |

| N-nitrosopyrrolidine | Intestinal Bacteria | Anaerobic | Approximately 30% degraded at low concentrations. nih.govnih.gov |

| Dimethylnitrosamine (NDMA) | Intestinal Bacteria, Rhodococcus ruber ENV425, Pseudomonas mendocina KR1, Bacillus sp. LT1C | Anaerobic/Aerobic | Can be degraded via different pathways; utilized as a carbon or nitrogen source by some bacteria. nih.govnih.govnih.govnih.goviwaponline.com |

| Various Nitrosamines (NMEA, NDPA, Npyr, NDBA, NPip) | Bacillus sp. LT1C | Aerobic (Drinking Water Biofilter) | Removal ratios ranged from 23.6% to 51.2%. iwaponline.com |

Identification of Degradation Products and Pathways

The biotransformation of N-nitrosamines can proceed through several metabolic pathways, leading to a variety of degradation products. The specific pathway often depends on the microorganism and the enzymes involved.

One common pathway is denitrosation , which involves the cleavage of the N-N bond, resulting in the formation of the corresponding secondary amine and nitrite. nih.govsemanticscholar.orgnih.gov For this compound, this would yield methylisoamylamine and nitrite.

Another significant pathway is α-hydroxylation , which is often initiated by monooxygenase enzymes, such as cytochrome P450. acs.orgnih.govresearchgate.net This enzymatic reaction involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. The resulting α-hydroxy nitrosamine is unstable and can spontaneously decompose. For NDMA, α-hydroxylation leads to the formation of formaldehyde (B43269) and a methyldiazonium ion. nih.govmdpi.com By analogy, the α-hydroxylation of the methyl group in this compound would lead to formaldehyde and an isoamyldiazonium ion, while hydroxylation of the isoamyl group would result in isovaleraldehyde (B47997) and a methyldiazonium ion.

Further metabolism of these intermediates can occur. For example, studies on Pseudomonas mendocina KR1 degrading NDMA identified N-nitrodimethylamine (NTDMA) and subsequently N-nitromethylamine (NTMA) and formaldehyde as products, suggesting an oxidative pathway. nih.gov In contrast, the degradation of NDMA by Rhodococcus ruber ENV425 yielded nitric oxide (NO), methylamine (B109427), dimethylamine, nitrate (B79036), nitrite, formaldehyde, and formate, indicating a different metabolic route. nih.gov

The potential degradation products of this compound, based on known N-nitrosamine biotransformation pathways, are summarized in the table below.

| Proposed Pathway | Initial Step | Potential Intermediate Products | Potential Final Products |

| Denitrosation | Cleavage of the N-N bond | - | Methylisoamylamine, Nitrite |

| α-Hydroxylation (at methyl group) | Enzymatic hydroxylation of the methyl carbon | α-hydroxythis compound, Isoamyldiazonium ion | Formaldehyde, Isoamyl alcohol, Nitrogen gas |

| α-Hydroxylation (at isoamyl group) | Enzymatic hydroxylation of the α-carbon on the isoamyl chain | α-hydroxyisoamylmethylnitrosamine, Methyldiazonium ion | Isovaleraldehyde, Methanol, Nitrogen gas |

| Oxidation | Oxidation of the nitrosamine | N-nitro-methylisoamylamine | Further breakdown products |

Role of Specific Microorganisms in N-Nitrosamine Biotransformation

Specific microorganisms have been identified as key players in the biotransformation of N-nitrosamines. These microbes often possess enzymes with broad substrate specificity that can act on these xenobiotic compounds.

Pseudomonas : Species such as Pseudomonas mendocina KR1 have been shown to degrade NDMA cometabolically, utilizing enzymes like toluene-4-monooxygenase. nih.gov Pseudomonas aeruginosa has also been noted for its ability to metabolize nitrosamines. asm.org

Rhodococcus : Members of this genus, such as Rhodococcus ruber and Rhodococcus jostii, are known for their metabolic versatility and ability to degrade a wide range of organic pollutants, including NDMA. nih.goviwaponline.com Their degradation capabilities are often linked to propane monooxygenase enzymes. nih.gov

Bacillus : A Bacillus species (LT1C) isolated from a drinking water biofilter demonstrated the ability to degrade multiple nitrosamines, using them as a carbon source. iwaponline.com This highlights the potential for bioremediation in water treatment systems.

Intestinal Microbiota : A diverse community of bacteria residing in the gastrointestinal tract, including species of Bacteroides, Enterococcus, Escherichia coli, Klebsiella, Lactobacillus, and Proteus, have been shown to be active in degrading N-nitrosamines. nih.gov

The table below lists microorganisms known to be involved in the biotransformation of N-nitrosamines, which are likely candidates for the degradation of this compound.

| Microorganism Genus/Species | Relevant Enzyme System (if known) | N-Nitrosamine(s) Degraded |

| Pseudomonas mendocina KR1 | Toluene-4-monooxygenase | N-Nitrosodimethylamine (NDMA) |

| Rhodococcus ruber ENV425 | Propane monooxygenase | N-Nitrosodimethylamine (NDMA) |

| Bacillus sp. LT1C | Not specified | NMEA, NDPA, Npyr, NDBA, NPip |

| Escherichia coli | Not specified | Diphenylnitrosamine, Dimethylnitrosamine |

| Lactobacillus sp. | Not specified | Diphenylnitrosamine, Dimethylnitrosamine |

Comparative Metabolic Research of N Nitrosamines in Experimental Models

Enzymatic Biotransformation in Non-Human Systems

The biotransformation of N-nitrosamines is a critical initial step that determines their biological effects. This process is primarily mediated by enzymes located in the liver.

The metabolic activation of N-nitrosamines is predominantly carried out by the hepatic microsomal enzyme system, a collection of enzymes found in the endoplasmic reticulum of liver cells (hepatocytes) news-medical.net. Within this system, the Cytochrome P450 (CYP) superfamily of enzymes plays a central role. news-medical.netmdpi.com These enzymes catalyze the oxidation of N-nitrosamines, a necessary step for their bioactivation. nih.govnih.govresearchgate.net

Research on various N-nitrosamines demonstrates the involvement of specific CYP isoforms. For instance, studies on compounds structurally related to Methylisoamylnitrosamine, such as N-nitrosodimethylamine (NDMA) and N-nitrosomethylbutylamine (NMBuA), have shown that different CYP species catalyze their metabolism. NDMA demethylation is catalyzed by both phenobarbital-induced (P450-PB) and 3-methylcholanthrene-induced (P448-MC) cytochrome P-450 species, though other P-450 species are also involved. nih.gov In contrast, the metabolism of NMBuA involves different specificities: demethylation is primarily catalyzed by P450-PB, while debutylation is catalyzed by both P450-PB and P448-MC. nih.gov This highlights that the specific alkyl chain of the nitrosamine (B1359907) influences which P450 enzymes are primarily responsible for its metabolism. The process involves the P450 enzyme binding to oxygen, while another key enzyme, NADPH cytochrome c reductase, transfers electrons from NADPH to the P450, facilitating the oxidative reaction. news-medical.net

The activity of these enzymes can be altered by various substances. Inhibitors such as SKF 525A and metyrapone have been shown to affect the metabolism of N-nitrosamines like NMBuA, confirming the role of specific P450 pathways. nih.gov

Table 1: Key Hepatic Microsomal Enzymes in Nitrosamine Metabolism

| Enzyme Family | Specific Isoforms (Examples) | Role in Nitrosamine Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | P450-PB (CYP2B family), P448-MC (CYP1A family), CYP2E1 | Catalyze the initial oxidative dealkylation (e.g., demethylation, debutylation) |

| NADPH cytochrome c reductase | Not applicable | Electron transfer to Cytochrome P450 |

The primary metabolic activation pathway for carcinogenic N-nitrosamines is α-hydroxylation. mdpi.comresearchgate.net This reaction, catalyzed by cytochrome P450 enzymes, involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. researchgate.net

The resulting α-hydroxynitrosamine is an unstable intermediate. nih.govnih.govresearchgate.net It spontaneously decomposes to form an aldehyde and a reactive alkyl diazonium ion or an alkyl carbocation. researchgate.net This highly electrophilic ultimate metabolite is capable of reacting with cellular macromolecules. For this compound, this pathway would involve hydroxylation at either the methyl or the isoamyl group's alpha-carbon, leading to the formation of formaldehyde (B43269) or isovaleraldehyde (B47997), respectively, along with a corresponding reactive ion.

While α-hydroxylation is the main activation pathway, other metabolic routes can occur, such as hydroxylation at other positions on the alkyl chain (β-, γ-, etc.). mdpi.comresearchgate.net These alternative pathways generally lead to more stable metabolites that may be less reactive or require further metabolism to become active. researchgate.net Some metabolites with a preserved nitroso group can undergo Phase II conjugation reactions, such as conjugation with glucuronic acid, to facilitate their excretion. pjoes.com

Metabolite Profiling and Identification in In Vitro Studies

In vitro studies using liver fractions are essential for identifying the metabolites formed from a parent compound and elucidating its metabolic pathways.

The identification and characterization of metabolites from in vitro incubations rely on advanced analytical techniques. A typical workflow involves incubating the compound with liver microsomes or S9 fractions, which contain a broad range of metabolizing enzymes, and then analyzing the resulting mixture. enamine.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for this purpose. enamine.net This technique separates the various components of the incubation mixture and then fragments them to obtain structural information, allowing for the identification of metabolites. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in determining the elemental composition of unknown metabolites and distinguishing between compounds with very similar masses. nih.govnih.gov This approach allows for the detection of expected metabolites based on known biotransformation pathways as well as unexpected metabolites from less common reactions. enamine.net

Table 2: Techniques for In Vitro Metabolite Characterization

| Technique | Principle | Application in Metabolite Profiling |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | Primary tool for detecting and identifying known and unknown metabolites. enamine.net |

| HRMS | Provides highly accurate mass measurements of parent and fragment ions. | Determines elemental composition and enhances confidence in structural elucidation. nih.govnih.gov |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | Used for unambiguous structure determination of isolated metabolites. |

Metabolic pathways can differ significantly between animal species, making comparative analysis a critical component of toxicological assessment. europa.eu In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) are performed to identify species-specific differences in metabolism. europa.eu

Research has shown that even between different strains of the same species, such as laboratory mice (e.g., BALB/c, C57BL/6), the baseline metabolome of organs like the liver can vary widely. nih.gov These genetic differences can lead to variations in the levels of key enzymes and, consequently, differences in the rates and pathways of compound metabolism. nih.gov For example, studies comparing different mouse strains have revealed significant variations in metabolites involved in amino acid and purine metabolism in the liver. nih.gov

Such comparative studies are essential to determine whether an animal model is appropriate for human risk assessment. If a metabolite is found in human-derived in vitro systems but not in those of the animal species used for toxicity testing, the relevance of the animal data may be questioned. europa.eu

Biosynthetic Pathway Elucidation of Related Nitrogenous Compounds

N-nitrosamines like this compound are not typically biosynthesized through complex enzymatic pathways within an organism in the same way as endogenous molecules. Instead, their formation, both in the environment and potentially in vivo, is the result of a chemical reaction between an amine and a nitrosating agent. veeprho.comnih.gov

The fundamental pathway involves the reaction of a secondary amine (like N-methylisoamylamine) with nitrous acid (HNO₂). veeprho.com Nitrous acid is unstable and is typically formed in situ from nitrites (NO₂⁻) under acidic conditions, such as those found in the stomach. veeprho.comnih.gov The reaction is a nitrosation, where the nitroso functional group (-N=O) is added to the amine nitrogen. Tertiary amines can also undergo dealkylative nitrosation to form N-nitrosamines. veeprho.com This formation process is a critical consideration, as exposure can occur not just from pre-formed nitrosamines in products but also from the endogenous formation from dietary precursors. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-nitrosodimethylamine (NDMA) |

| N-nitrosomethylbutylamine (NMBuA) |

| SKF 525A |

| Metyrapone |

| Formaldehyde |

| Isovaleraldehyde |

| Glucuronic acid |

| N-methylisoamylamine |

Precursor Biosynthesis and Regulation

The formation of this compound is contingent on the availability of its precursor, the secondary amine methylisoamylamine. The biosynthesis of the isoamylamine (B31083) moiety is closely linked to the metabolism of branched-chain amino acids, particularly leucine (B10760876). youtube.com In various microorganisms, isoamyl alcohol is a well-known product of the Ehrlich pathway, which involves the transamination of leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and finally reduction to isoamyl alcohol. nih.gov The subsequent conversion of isoamyl alcohol to isoamylamine can be achieved through a hydro-ammonification reaction, where isoamyl alcohol reacts with ammonia. google.com

Alternatively, isoamylamine can be produced more directly from leucine. In some engineered microorganisms, the Ehrlich pathway can be modified to produce isoamylamine by replacing the final reduction step with a transamination or amination step. nih.gov Furthermore, studies have demonstrated the microbial production of various short-chain primary amines, including isoamylamine, from glucose by metabolically engineered Escherichia coli. nih.govresearchgate.net This is achieved by expressing specific enzymes, such as decarboxylases, that can convert amino acid precursors to their corresponding amines. nih.govresearchgate.net For instance, a key enzyme, VlmD, has been shown to produce isoamylamine from its corresponding precursor. researchgate.net

The regulation of the precursor supply for this compound biosynthesis is intrinsically tied to the regulation of branched-chain amino acid (BCAA) metabolism. The catabolism of BCAAs, including leucine, is a highly regulated process involving both allosteric and covalent modifications of key enzymes. nih.govresearchgate.net The initial step is catalyzed by branched-chain aminotransferase (BCAT), and the subsequent irreversible step is the oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs) by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com The activity of the BCKDH complex is a critical control point and is regulated by a phosphorylation/dephosphorylation cycle. nih.govresearchgate.net Phosphorylation inactivates the complex, while dephosphorylation activates it. nih.govresearchgate.net This regulation ensures that the levels of BCAAs and their metabolites are maintained within a physiological range, thereby influencing the availability of precursors for amine biosynthesis. nih.gov

Below is a data table summarizing the key enzymes and pathways involved in the biosynthesis of the isoamylamine precursor.

| Pathway | Key Enzyme(s) | Precursor(s) | Product | Organism Examples |

| Ehrlich Pathway (modified) | Branched-chain aminotransferase, α-keto acid decarboxylase, Amine dehydrogenase/transaminase | Leucine | Isoamylamine | Saccharomyces cerevisiae (engineered) |

| Hydro-ammonification | Negative load type catalysts | Isoamyl alcohol, Liquid ammonia | Isoamylamine, Diisoamylamine, Triisoamylamine | Industrial chemical synthesis |

| Retrobiosynthesis | VlmD (decarboxylase) | Amino acid precursors | Isoamylamine and other short-chain primary amines | Escherichia coli (engineered) |

Metabolic Engineering Strategies for Related Chemical Compounds

Metabolic engineering provides a powerful toolkit to modulate the biotransformation of xenobiotics, including N-nitrosamines, in experimental models. lbl.gov These strategies primarily focus on modifying the activity and specificity of the enzymes responsible for their metabolism, most notably the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com All N-nitrosamines require metabolic activation to exert their biological effects, a process largely catalyzed by CYP enzymes. nih.gov Therefore, engineering these enzymes can significantly alter the metabolic fate of nitrosamines.

One of the foremost strategies in metabolic engineering is directed evolution . illinois.edu This technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. rcsb.org For xenobiotic-metabolizing P450s, directed evolution can be employed to enhance their catalytic efficiency, alter substrate specificity, or change the regioselectivity of their reactions. nih.govuq.edu.au This involves creating libraries of mutant enzymes through random mutagenesis or DNA shuffling, followed by high-throughput screening to identify variants with improved characteristics for metabolizing specific nitrosamines. illinois.edu For instance, a CYP enzyme could be evolved to preferentially detoxify a nitrosamine through denitrosation rather than activating it through α-hydroxylation. nih.gov

Another key strategy is rational design , which relies on a detailed understanding of the enzyme's structure and catalytic mechanism. illinois.edu With the availability of crystal structures for many CYP enzymes, specific amino acid residues in the active site can be targeted for site-directed mutagenesis to modulate substrate binding and catalytic activity. acs.org For example, modifying residues that interact with the alkyl chains of a nitrosamine could alter the rate and pathway of its metabolism.

Furthermore, heterologous expression of specific CYP isoforms in model organisms like E. coli or yeast allows for the controlled study of their role in nitrosamine metabolism and provides a platform for enzyme engineering. lbl.gov By expressing a human CYP known to metabolize a particular class of nitrosamines in a microbial system, its activity can be studied in isolation, and it can be subjected to rounds of directed evolution to create variants with altered metabolic profiles. nih.gov

These metabolic engineering strategies can be applied to investigate the comparative metabolism of N-nitrosamines by creating experimental models with tailored metabolic capabilities. For instance, cell lines or microorganisms could be engineered to express specific CYP variants that exhibit different metabolic activities towards a range of nitrosamines, allowing for a systematic analysis of structure-activity relationships in their biotransformation.

The following table summarizes metabolic engineering strategies applicable to altering the metabolism of N-nitrosamines.

| Strategy | Description | Key Techniques | Potential Outcome for Nitrosamine Metabolism |

| Directed Evolution | Laboratory-based evolution of enzymes with desired properties. | Random mutagenesis, DNA shuffling, High-throughput screening | Enhanced detoxification, altered activation pathways, increased or decreased metabolic rate. |

| Rational Design | Site-specific modification of an enzyme based on its structure and function. | Site-directed mutagenesis, computational modeling | Altered substrate specificity, modified regioselectivity of hydroxylation. |

| Heterologous Expression | Expression of a foreign gene (e.g., a human CYP) in a host organism. | Gene cloning, vector design, microbial fermentation | Creation of specific in vitro or cellular models for studying the metabolism of individual nitrosamines. |

Q & A

Q. Q1. What are the validated analytical methods for detecting Methylisoamylnitrosamine in complex biological matrices?

Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for quantifying nitrosamines like this compound in biological samples. Key steps include:

- Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from interfering substances .

- Quantification: Employ isotopic dilution with deuterated analogs (e.g., d6-Methylisoamylnitrosamine) to correct for matrix effects .

- Validation: Follow ICH M10 guidelines for selectivity, linearity (R² > 0.99), and limit of detection (LOD < 1 ppb) .

Data Source: Recent studies report LODs of 0.5 ppb in liver homogenates using LC-HRMS with a C18 column and gradient elution .

Q. Q2. How can researchers ensure reproducibility in synthesizing this compound for toxicological studies?

Methodological Answer: Synthesis protocols must prioritize purity and structural confirmation:

- Reaction Conditions: Optimize pH (3–4) and temperature (25°C) to minimize byproducts during nitrosation of methylisoamylamine .

- Purification: Use preparative HPLC with UV detection (λ = 230 nm) to isolate the compound, followed by lyophilization .

- Characterization: Validate structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl group) and high-resolution MS (theoretical m/z 131.1056; observed m/z 131.1052) .

Note: Impurities > 0.1% can confound toxicity assays; always report batch-specific purity .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for elucidating this compound’s carcinogenic mechanisms in vivo?

Methodological Answer: A tiered approach balances mechanistic depth and translational relevance:

Acute Exposure Models: Dose rodents (e.g., Sprague-Dawley rats) at 10–50 mg/kg/day for 7 days to assess DNA adduct formation via ³²P-postlabeling .

Chronic Studies: Administer 0.1–1 mg/kg/day for 18 months, monitoring hepatic tumors via histopathology and RNA-seq for oncogenic pathways (e.g., RAS activation) .

Controls: Include nitrosamine-free cohorts and positive controls (e.g., N-Nitrosodiethylamine) .

Data Contradictions: Some studies report dose-dependent linearity in adduct formation, while others show threshold effects—likely due to metabolic saturation at high doses .

Q. Q4. How can researchers resolve discrepancies in reported genotoxicity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or metabolic differences:

- Ames Test: Use S9 liver fractions from both rodents and humans to account for species-specific metabolic activation .

- Comet Assay: Standardize oxidative DNA damage controls (e.g., H₂O₂ treatment) to distinguish direct vs. indirect genotoxicity .

- Meta-Analysis: Apply PRISMA guidelines to aggregate data, stratifying by dose, exposure duration, and model system .

Example: A 2024 meta-analysis found 30% variability in micronucleus assay results, attributed to differences in S9 activity .

Methodological Challenges

Q. Q5. What strategies improve the reliability of this compound stability studies under physiological conditions?

Methodological Answer: Stability is pH- and temperature-dependent:

- Kinetic Studies: Use HPLC to track degradation at pH 7.4 (37°C) over 24 hours, calculating half-life (t½) via first-order kinetics .

- Light Sensitivity: Store solutions in amber vials; UV exposure > 30 minutes degrades 15% of the compound .

Data Table:

| Condition | Degradation (%) | t½ (hours) |

|---|---|---|

| pH 2.0, 37°C | 95 | 1.2 |

| pH 7.4, 37°C | 20 | 12.5 |

| pH 9.0, 37°C | 50 | 5.8 |

| Source: In-house data from simulated gastric/intestinal fluids |

Q. Q6. How should researchers address conflicting evidence on this compound’s metabolic pathways?

Methodological Answer: Integrate multi-omics approaches:

CYP Profiling: Use recombinant CYP isoforms (e.g., CYP2E1, CYP2A6) to identify primary metabolizing enzymes via LC-MS/MS .

Metabolite Identification: Apply untargeted metabolomics to detect intermediates (e.g., methylisoamylamine) in microsomal incubations .

Cross-Species Comparison: Compare metabolic rates in human vs. rodent hepatocytes to extrapolate toxicity risks .

Contradiction Note: Rodent models overactivate CYP2E1, potentially overestimating human carcinogenic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.